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Introduction
Branebrutinib (BMS-986195) is a potent and highly selective, orally administered, covalent

irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical signaling enzyme in

various hematopoietic cells, including B lymphocytes and myeloid cells.[2][3] Its role in the B

cell receptor (BCR) and Fc receptor (FcR) signaling pathways makes it a key regulator of

immune responses, including the production of pro-inflammatory cytokines.[2][3] Dysregulation

of these pathways is implicated in the pathophysiology of numerous autoimmune and

inflammatory diseases. This technical guide provides an in-depth analysis of the effect of

branebrutinib on cytokine production, presenting quantitative data, detailed experimental

methodologies, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: BTK Inhibition
Branebrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading

to its irreversible inactivation.[1] This blockade of BTK activity disrupts the downstream

signaling cascades initiated by BCR and Fc receptor engagement, thereby inhibiting cellular

activation, proliferation, and the production of inflammatory mediators.[2][3]
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The inhibitory activity of branebrutinib has been quantified in various in vitro and in vivo

models. The following tables summarize the key findings on its potency against BTK and its

impact on cytokine production and associated cellular markers.

Table 1: In Vitro Inhibitory Activity of Branebrutinib

Target/Assay
Cell
Type/System

Stimulation
Inhibitory
Concentration
(IC50)

Reference

BTK Enzyme

Activity
Cell-free assay - 0.1 nM [4]

CD69 Surface

Expression

Human Whole

Blood (B cells)
BCR stimulation 11 nM [2][4]

CD86 Surface

Expression

Human

Peripheral B

cells

BCR/anti-

IgM/IgG
0.3 nM [2]

TNFα Production Human PBMCs
FcγR/immune

complex
0.3 nM [2]

IL-6 Production B cells
Antigen-

dependent
<1 nM [1]

Table 2: In Vivo Efficacy of Branebrutinib on Cytokine Production in a Mouse Model of LPS/D-

GalN-Induced Hepatitis
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Cytokine
Branebrutinib Dose
(mg/kg)

Time Point
% Inhibition
(compared to
vehicle)

TNF-α 1 6h Significant inhibition

TNF-α 2 6h
Dose-dependent

inhibition

IL-6 1 6h Significant inhibition

IL-6 2 6h
Dose-dependent

inhibition

IL-1β 1 6h Significant inhibition

IL-1β 2 6h
Dose-dependent

inhibition

IL-10 1 6h Significant inhibition

IL-10 2 6h
Dose-dependent

inhibition

Signaling Pathways Modulated by Branebrutinib
Branebrutinib exerts its anti-inflammatory effects by interrupting key signaling pathways

involved in cytokine production. The following diagrams, generated using the DOT language,

illustrate these pathways and the point of intervention by branebrutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1667193?utm_src=pdf-custom-synthesis
https://www.abmole.com/products/branebrutinib.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00167
https://www.researchgate.net/publication/331915242_Discovery_of_Branebrutinib_BMS-986195_A_Strategy_for_Identifying_a_Highly_Potent_and_Selective_Covalent_Inhibitor_Providing_Rapid_In_Vivo_Inactivation_of_Bruton's_Tyrosine_Kinase_BTK
https://www.selleckchem.com/products/branebrutinib.html
https://www.benchchem.com/product/b1667193#branebrutinib-effect-on-cytokine-production
https://www.benchchem.com/product/b1667193#branebrutinib-effect-on-cytokine-production
https://www.benchchem.com/product/b1667193#branebrutinib-effect-on-cytokine-production
https://www.benchchem.com/product/b1667193#branebrutinib-effect-on-cytokine-production
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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